molecular formula C12H14O4 B011680 5-(2-Methoxyphenyl)-5-oxovaleric acid CAS No. 105253-92-7

5-(2-Methoxyphenyl)-5-oxovaleric acid

Cat. No.: B011680
CAS No.: 105253-92-7
M. Wt: 222.24 g/mol
InChI Key: PXICOZHKAHFZSB-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a valeric acid chain with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-5-oxovaleric acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and malonic acid.

    Knoevenagel Condensation: The initial step involves a Knoevenagel condensation reaction between 2-methoxybenzaldehyde and malonic acid in the presence of a base such as piperidine. This results in the formation of 2-methoxycinnamic acid.

    Hydrogenation: The 2-methoxycinnamic acid is then subjected to catalytic hydrogenation to reduce the double bond, forming 2-methoxyphenylpropionic acid.

    Oxidation: The final step involves the oxidation of 2-methoxyphenylpropionic acid using an oxidizing agent like potassium permanganate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-5-oxovaleric acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(2-Methoxyphenyl)-5-oxovaleric acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-5-oxovaleric acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways: It can modulate biochemical pathways related to inflammation, oxidative stress, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methoxyphenyl)-2-furoic acid: Shares the methoxyphenyl group but has a furoic acid moiety instead of a valeric acid chain.

    2-Methoxyphenylacetic acid: Contains a methoxyphenyl group attached to an acetic acid chain.

Uniqueness

5-(2-Methoxyphenyl)-5-oxovaleric acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its valeric acid chain with a ketone group differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications in various fields.

Properties

IUPAC Name

5-(2-methoxyphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-16-11-7-3-2-5-9(11)10(13)6-4-8-12(14)15/h2-3,5,7H,4,6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXICOZHKAHFZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645315
Record name 5-(2-Methoxyphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105253-92-7
Record name 5-(2-Methoxyphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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